molecular formula C6H5ClN4 B13099329 5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 76044-37-6

5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B13099329
CAS No.: 76044-37-6
M. Wt: 168.58 g/mol
InChI Key: CCSKHIYVLRCCNX-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine is a high-purity chemical intermediate designed for research and development applications. As a member of the triazolopyrimidine family, a class known for its structural similarity to purine bases, this compound serves as a critical precursor in medicinal chemistry and agrochemical discovery . Its core scaffold is a privileged structure in drug discovery, enabling the synthesis of novel molecules for biological evaluation. The primary research value of this compound lies in its reactivity as a building block. The chlorine atom at the 5-position is a key reactive site, amenable to nucleophilic aromatic substitution reactions, allowing researchers to introduce a wide array of amine and other functional groups to create diverse chemical libraries . This derivative is particularly valuable in the design and synthesis of potential enzyme inhibitors. Compounds based on the triazolopyrimidine structure have been extensively investigated as inhibitors of Acetolactate Synthase (ALS), a key enzymatic target for herbicide development . Molecular docking studies suggest that these derivatives can fit snugly into the active site of ALS, disrupting the biosynthesis of essential branched-chain amino acids in plants . Furthermore, structurally related [1,2,4]triazolo[1,5-a]pyrimidine analogs have demonstrated significant in vitro anti-tumor activities against various human cancer cell lines, highlighting the potential of this chemical class in oncological research . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Properties

CAS No.

76044-37-6

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

5-chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine

InChI

InChI=1S/C6H5ClN4/c1-4-9-5-2-3-8-6(7)11(5)10-4/h2-3H,1H3

InChI Key

CCSKHIYVLRCCNX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=N1)C=CN=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine can be achieved through various methods. One common approach involves the annulation of the triazole ring to a pyrimidine precursor. For instance, the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides can lead to the formation of the target compound . Another method involves the oxidation of aminopyrimidine Schiff bases under mild conditions using iron (III) chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes apply. These methods typically involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted triazolopyrimidine .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substituent Effects

a) Positional Isomerism
  • [1,2,4]Triazolo[1,5-c]pyrimidine vs. [1,2,4]Triazolo[4,3-c]pyrimidine :
    • NMR studies reveal downfield shifts in protons adjacent to the triazole ring in [1,2,4]triazolo[4,3-c]pyrimidines compared to [1,5-c] isomers. For example, C3-H and C5-H protons in 3-methyl-7-p-tolyl-[1,2,4]triazolo[4,3-c]pyrimidine (7) appear at δ 2.75 and 8.90 ppm, whereas C2-CH3 and C5-H in the [1,5-c] isomer (6) resonate at δ 2.45 and 8.60 ppm .
    • The [1,5-c] configuration is more thermodynamically stable under acidic conditions, as demonstrated by Dimroth rearrangements converting [4,3-c] to [1,5-c] derivatives .
b) Substituent Variations
  • Chlorine vs. Methylthio Groups :
    • 5-Chloro-2-(methylthio)-8-phenylthiazolo[4,5-e][1,2,4]triazolo[1,5-c]pyrimidine (6a) exhibits higher electrophilicity at position 5 due to chlorine’s strong electron-withdrawing effect compared to methylthio groups. This impacts reactivity in nucleophilic substitution reactions .
  • Methyl vs.

Key Findings :

  • Chlorine at position 5 enhances A3AR affinity but may reduce selectivity compared to amino-substituted derivatives (e.g., MRE3008F20) .
  • Methyl groups at position 2 improve metabolic stability but may limit interactions with hydrophobic receptor pockets occupied by bulkier substituents (e.g., 8-propyl in MRE3008F20) .

Biological Activity

5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, particularly its anticancer, antimicrobial, and antiviral properties, supported by research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C6H5ClN4
  • Molecular Weight : 168.58 g/mol
  • CAS Number : 76044-36-5

Anticancer Activity

Research has shown that derivatives of [1,2,4]triazolo[1,5-c]pyrimidine exhibit potent anticancer properties. For example:

  • A study evaluated various derivatives against human cancer cell lines MGC-803, HCT-116, and MCF-7. Among these, specific compounds exhibited IC50 values significantly lower than traditional chemotherapeutics like 5-Fluorouracil (5-Fu). Notably, compound H12 showed IC50 values of 9.47 µM (MGC-803), 9.58 µM (HCT-116), and 13.1 µM (MCF-7) .
  • Mechanistic studies indicated that these compounds could induce apoptosis and G2/M phase arrest in cancer cells by inhibiting the ERK signaling pathway .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial effects:

  • A series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives were screened for antibacterial and antifungal activities. Compounds showed MIC values ranging from 0.25 to 2.0 µg/mL against various Gram-positive and Gram-negative bacteria .
  • One specific derivative exhibited an IC50 value of 0.68 µM against DNA gyrase, comparable to ciprofloxacin (IC50 = 0.85 µM), indicating its potential as a DNA gyrase inhibitor .

Antiviral Activity

The antiviral potential of triazolo-pyrimidines has also been explored:

  • Recent studies have highlighted the effectiveness of pyrimidine derivatives against viruses such as Zika virus (ZIKV) and Dengue virus (DENV). Compounds demonstrated EC50 values of 2.4 µM and 1.4 µM respectively against these viruses .

Case Study 1: Anticancer Efficacy

In a detailed investigation into the anticancer properties of triazolo-pyrimidines:

  • Researchers synthesized a range of derivatives and tested them against multiple cancer cell lines.
  • The most promising candidate showed significant inhibition of cell proliferation and induction of apoptosis through modulation of cell cycle proteins.

Case Study 2: Antimicrobial Testing

A study focused on the antimicrobial activity included:

  • Testing various synthesized compounds against a panel of bacterial strains.
  • Results indicated that several compounds had low cytotoxicity while effectively inhibiting bacterial growth.

Summary Table of Biological Activities

Activity TypeCompound TestedTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerH12MGC-8039.47 µM
AntibacterialCompound 9aDNA Gyrase0.68 µM
AntiviralVariousZIKV/DENVEC50 = 2.4/1.4 µM

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